molecular formula C16H12N2O4 B3907348 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No. B3907348
M. Wt: 296.28 g/mol
InChI Key: AJVPWHWNMOSOJG-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, also known as FMPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid works by inhibiting the activity of COX-2 and LOX enzymes, which are involved in the production of inflammatory mediators. By blocking these enzymes, 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can reduce inflammation and pain. Additionally, 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid in lab experiments is its specificity for COX-2 and LOX enzymes, which allows for targeted inhibition of these pathways. However, 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experimental conditions.

Future Directions

There are several potential future directions for research on 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. One area of interest is its potential as a treatment for neuroinflammatory conditions, such as Alzheimer's disease and multiple sclerosis. Additionally, 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid may have applications in the development of new cancer therapies. Further research is also needed to explore the mechanisms underlying 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid's anti-inflammatory and antioxidant effects, as well as its potential side effects and toxicity.

Scientific Research Applications

3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as a cancer treatment. 3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has also been investigated for its ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

properties

IUPAC Name

3-[(4Z)-4-(furan-2-ylmethylidene)-3-methyl-5-oxopyrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-10-14(9-13-6-3-7-22-13)15(19)18(17-10)12-5-2-4-11(8-12)16(20)21/h2-9H,1H3,(H,20,21)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVPWHWNMOSOJG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=CO2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=CO2)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 2
3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
Reactant of Route 3
3-[4-(2-furylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

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